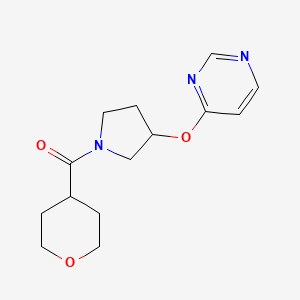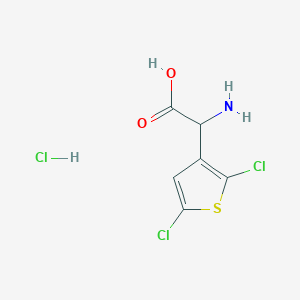
N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as DTQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTQ belongs to the class of oxalamide derivatives, which have been shown to possess a wide range of biological activities. In
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
- One-Pot Three-Component Synthesis of Novel Compounds : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar in framework to the queried compound, have been synthesized using a one-pot method. These compounds demonstrated moderate to high antitumor activities against several human cancer cell lines, suggesting potential as anticancer agents (Fang et al., 2016).
Chemical Synthesis and Applications
- Autoxidative Synthesis of Tetrahydroisoquinolin-1-one : A process involving the treatment of N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with sodium hydride leads to the formation of N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one, showcasing a method for synthesizing complex quinoline structures (Bois-choussy et al., 2001).
- Copper-Catalyzed Coupling Reactions : A compound similar in structure, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, has been found effective as a ligand in copper-catalyzed coupling reactions of aryl halides with alkynes, leading to the formation of internal alkynes (Chen et al., 2023).
Transformation and Reactivity Studies
- Transformation of Tetrahydroquinoline Derivatives : The study of cyclisation reactions of N-(1,1-dimethylpropargyl) anilines to produce various substituted tetrahydroquinolines reveals insights into the reactivity of these compounds (Williamson & Ward, 2005).
- Soil Transformation of Related Herbicides : Research on the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil, a compound structurally similar to the queried molecule, shows significant chemical change in soil influenced by temperature and soil type (Yih et al., 1970).
Crystal Structure Analysis
- X-Ray Diffraction Analysis : The crystal structure of a related compound, N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined, providing valuable information on the molecular arrangement and potential for intermolecular interactions (Hirano et al., 2004).
Luminescent Material Design
- Aggregation-Induced Emission Properties : Research into heteroleptic cationic Ir(III) complexes shows fluorescence–phosphorescence dual-emission and mechanoluminescence, relevant for the design of smart luminescent materials. This suggests potential applications for compounds with similar frameworks in data security protection (Song et al., 2016).
Organic Synthesis and Drug Design
- Synthesis of Quinazolinones : A study on the synthesis of novel 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides highlights a simple and efficient approach for producing quinazolinone derivatives, which are structurally related to the queried compound (Mamedov et al., 2019).
Antitumor Activity and Molecular Docking
- Synthesis and Evaluation of Quinazolinone Analogues : The synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for antitumor activity showcases the potential of similar compounds in medicinal chemistry (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-17-9-13-22(14-10-17)34(32,33)29-15-5-7-20-11-12-21(16-24(20)29)27-25(30)26(31)28-23-8-4-6-18(2)19(23)3/h4,6,8-14,16H,5,7,15H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUGKHVIYPXVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

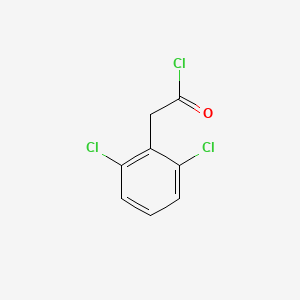
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)
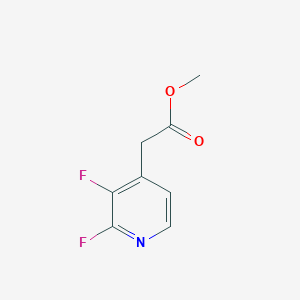
![4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006313.png)

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)
![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)
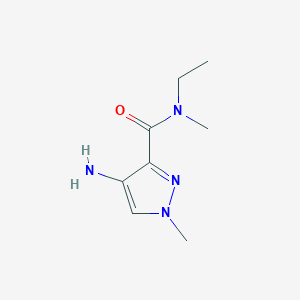
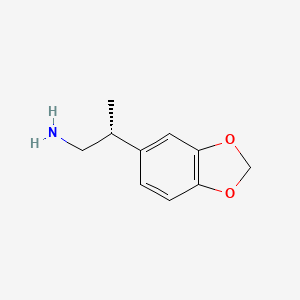
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
